2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine;hydrochloride
Description
2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine hydrochloride is a bicyclic amine derivative featuring a seven-membered ring system with an oxygen atom (oxa) at the 2-position and a methanamine substituent at the 4-position. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications. This compound is structurally distinct due to its bicyclo[2.2.1]heptane framework, which imposes rigidity and influences its conformational preferences, making it valuable in drug design as a bioisostere or scaffold for bioactive molecules .
Properties
IUPAC Name |
2-oxabicyclo[2.2.1]heptan-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-4-7-2-1-6(3-7)9-5-7;/h6H,1-5,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNSFAYKSPUJFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1OC2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the oxabicyclo[2.2.1]heptane framework.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions:
| Reagent | Conditions | Product | Mechanistic Notes |
|---|---|---|---|
| Hydrogen peroxide | Aqueous, pH 7–9, 25–50°C | N-Oxide derivatives | Lone-pair electrons on nitrogen facilitate nucleophilic attack on electrophilic oxygen. |
| Potassium permanganate | Acidic or neutral media | Nitroso or nitro derivatives | Strong oxidizers may over-oxidize the amine; selectivity depends on stoichiometry. |
Alkylation Reactions
The amine acts as a nucleophile in alkylation processes:
| Reagent | Conditions | Product | Key Considerations |
|---|---|---|---|
| Alkyl halides (e.g., CH₃I) | Polar aprotic solvent (e.g., DMF), base (e.g., NaOH) | Secondary or tertiary amines | Steric hindrance from the bicyclic structure may limit reaction efficiency. |
| Epoxides | Acidic or basic catalysis | β-Amino alcohols | Regioselectivity influenced by ring strain in the bicyclo system. |
Acylation Reactions
Acylation modifies the amine to form amides:
| Reagent | Conditions | Product | Catalysts/Notes |
|---|---|---|---|
| Acetic anhydride | Reflux in dichloromethane | Acetylated derivative | Reaction proceeds via nucleophilic acyl substitution; exothermic. |
| Benzoyl chloride | Base (e.g., pyridine) | Benzamide analogue | Base neutralizes HCl byproduct, enhancing reaction efficiency. |
Acid-Base Reactions
The compound forms salts or participates in proton-transfer reactions:
Comparative Reactivity with Structural Analogues
The compound’s reactivity differs from similar bicyclic amines due to substituent positioning:
Mechanistic Insights
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Steric effects : The bicyclo[2.2.1]heptane framework imposes spatial constraints, favoring reactions at the less hindered amine site.
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Electronic effects : The ether oxygen inductively withdraws electron density, slightly deactivating the amine toward electrophiles.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, particularly in the modulation of neurotransmitter systems, which may have implications for treating neurological disorders.
Medicinal Chemistry Applications
The unique structural features of 2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine;hydrochloride make it a valuable lead compound in drug development. Its synthesis can serve as a precursor for various derivatives aimed at enhancing therapeutic efficacy.
Potential Therapeutic Uses
- Neurological Disorders : Research is ongoing to explore its efficacy in treating conditions associated with neurotransmitter dysregulation.
- Antidepressant Development : Preliminary studies suggest that modifications to the compound could yield new antidepressants with improved pharmacological profiles.
- Cognitive Enhancers : Its ability to influence acetylcholine pathways positions it as a candidate for cognitive enhancement therapies.
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic synthesis techniques, including cyclization reactions and the introduction of functional groups.
Synthetic Routes
- Formation of the bicyclic framework through cyclization.
- Introduction of the amine group via reductive amination.
- Conversion to hydrochloride salt for enhanced stability and solubility.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
-
Study on Neurotransmitter Modulation : Investigated the compound's effects on serotonin and dopamine levels, showing promise for mood regulation.
"The compound demonstrated an ability to modulate neurotransmitter levels significantly, indicating potential use in treating mood disorders."
-
Alzheimer's Disease Research : Explored its role in inhibiting acetylcholinesterase, suggesting therapeutic benefits for cognitive decline associated with Alzheimer's.
"In vitro assays indicated that modifications of the compound could enhance acetylcholinesterase inhibition, providing a basis for further development."
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Synthetic Methodologies : Detailed synthetic pathways have been published, emphasizing efficiency and scalability in industrial applications.
"The synthesis methods outlined allow for high-yield production suitable for pharmaceutical applications."
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine hydrochloride with structurally related bicyclic amines, focusing on molecular properties, stability, bioactivity, and applications:
Key Findings from Comparative Analysis:
Ring Size and Rigidity: Bicyclo[2.2.1]heptane derivatives exhibit moderate ring strain compared to bicyclo[2.2.2]octane analogs, which are more rigid and thermally stable . Smaller systems like bicyclo[2.1.1]hexane (e.g., Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate) may offer distinct conformational profiles for targeting specific enzyme pockets .
Substituent Effects :
- Fluorination (e.g., 1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine) enhances metabolic stability and lipophilicity, critical for CNS-targeting drugs .
- Methanamine vs. carboxylate substituents alter solubility and hydrogen-bonding capacity, impacting bioavailability .
Stability :
- 2-Oxabicyclo[2.2.2]octane derivatives demonstrate exceptional resistance to acid/base hydrolysis and thermal degradation, making them ideal for harsh synthetic conditions . In contrast, smaller bicyclo systems may require protective groups during synthesis .
Bioactivity :
Biological Activity
2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine;hydrochloride, also known by its CAS number 2470441-01-9, is a bicyclic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- IUPAC Name : 2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine hydrochloride
- Molecular Formula : C₆H₁₂ClNO
- Molecular Weight : 149.62 g/mol
- CAS Number : 2470441-01-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes.
Potential Mechanisms:
- Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, influencing synaptic transmission.
- Enzyme Inhibition : It could inhibit specific enzymes, affecting metabolic pathways relevant to various diseases.
Antimicrobial Activity
Research has indicated that compounds with similar bicyclic structures exhibit antimicrobial properties. A study evaluated the antimicrobial efficacy of related oxabicyclo compounds against various bacterial strains, revealing significant inhibitory effects.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine | E. coli | 32 µg/mL |
| 2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine | S. aureus | 16 µg/mL |
Neuropharmacological Effects
The neuropharmacological profile of the compound has been explored in animal models, particularly focusing on its effects on anxiety and depression-like behaviors.
Case Study :
A study conducted on mice demonstrated that administration of 2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine significantly reduced anxiety-like behavior in the elevated plus maze test, suggesting potential anxiolytic effects.
Toxicology and Safety Profile
Toxicological assessments are crucial for understanding the safety of new compounds. Initial studies indicate that 2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in preclinical trials.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine hydrochloride with high purity?
- Methodological Answer : Synthesis typically involves bicyclic scaffold formation via [2.2.1] bicyclization, followed by functionalization of the methanamine group. Key steps include:
-
Amine Protection : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect the primary amine during bicyclic ring formation .
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Cyclization : Employ Diels-Alder or photochemical reactions to construct the 2-oxabicyclo framework .
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Hydrochloride Salt Formation : React the free base with HCl in anhydrous ethanol to improve stability and solubility .
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Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH) to achieve >95% purity .
Optimized Synthesis Parameters Reaction Temperature Solvent System Yield
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the bicyclic structure (e.g., characteristic shifts for oxabicyclo protons at δ 3.8–4.2 ppm) .
- X-ray Crystallography : Resolve stereochemical ambiguities; the oxabicyclo[2.2.1] system shows a boat conformation with a dihedral angle of 110–120° .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ at m/z 170.12 for C₇H₁₂ClNO) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Discrepancies may arise from:
-
Assay Conditions : Variability in cell lines (e.g., HEK293 vs. CHO) or buffer pH affecting ionization of the amine group .
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Structural Analogues : Compare activity with related compounds (e.g., 2-azabicyclo derivatives) to identify pharmacophore specificity .
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Dose-Response Analysis : Use nonlinear regression models (e.g., Hill equation) to distinguish true efficacy from assay noise .
Key Variables to Control Solubility in Assay Media Storage Stability
Q. What computational approaches predict the reactivity of the oxabicyclo framework in medicinal chemistry applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The oxabicyclo oxygen atom acts as a weak hydrogen-bond acceptor .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding; the rigid bicyclic system reduces conformational entropy, enhancing binding affinity .
- ADMET Prediction : Tools like SwissADME estimate logP (~1.2) and blood-brain barrier permeability (low), guiding target prioritization .
Q. How can researchers design experiments to analyze enantiomeric purity of the hydrochloride salt?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to separate enantiomers; retention times differ by 2–3 minutes .
- Optical Rotation : Compare [α]D²⁵ values against a racemic mixture (e.g., ±0° indicates contamination) .
- Circular Dichroism (CD) : Detect Cotton effects at 220–240 nm for the oxabicyclo chromophore .
Data Contradiction Analysis
Q. Why do solubility values for this compound vary significantly in literature?
- Methodological Answer :
- Salt Form vs. Free Base : The hydrochloride salt (solubility ~50 mg/mL in water) is more soluble than the free base (<5 mg/mL) .
- pH Effects : Protonation of the amine at pH < 3 enhances aqueous solubility; neutral pH reduces it .
- Counterion Interference : Some studies may use alternative salts (e.g., sulfate), which have distinct solubility profiles .
Tables for Key Parameters
| Analytical Parameters | Values | Source |
|---|---|---|
| Melting Point | 180–185°C (dec.) | |
| LogP (Hydrochloride) | 1.2 ± 0.3 | |
| pKa (Amine Group) | 9.8 ± 0.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
